molecular formula C25H24N2O2 B15038702 N'-[(E)-(4-hydroxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide

N'-[(E)-(4-hydroxyphenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide

Cat. No.: B15038702
M. Wt: 384.5 g/mol
InChI Key: YNJRXZIUEITEDK-WGOQTCKBSA-N
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Description

N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by its unique structure, which includes a cyclopropane ring and multiple aromatic groups, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or glacial acetic acid under reflux conditions . The reaction conditions often require heating to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets. As a Schiff base, it can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. The compound’s effects are mediated through these interactions, which can inhibit enzyme activity or alter cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its cyclopropane ring and multiple aromatic groups, which confer distinct chemical and physical properties. These structural features make it particularly interesting for forming stable metal complexes and exploring its biological activities .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C25H24N2O2/c1-17-5-3-7-20(13-17)25(21-8-4-6-18(2)14-21)15-23(25)24(29)27-26-16-19-9-11-22(28)12-10-19/h3-14,16,23,28H,15H2,1-2H3,(H,27,29)/b26-16+

InChI Key

YNJRXZIUEITEDK-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)N/N=C/C3=CC=C(C=C3)O)C4=CC=CC(=C4)C

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)NN=CC3=CC=C(C=C3)O)C4=CC=CC(=C4)C

Origin of Product

United States

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